molecular formula C3H6N4O2S B1471164 1-methyl-1H-1,2,3-triazole-5-sulfonamide CAS No. 1602410-39-8

1-methyl-1H-1,2,3-triazole-5-sulfonamide

Cat. No.: B1471164
CAS No.: 1602410-39-8
M. Wt: 162.17 g/mol
InChI Key: KZIDXOMPVIQADG-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-5-sulfonamide is a useful research compound. Its molecular formula is C3H6N4O2S and its molecular weight is 162.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-1,2,3-triazole-5-sulfonamide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds, engage in dipole-dipole interactions, and participate in π–π stacking. These interactions enhance its solubility and affinity with biological targets. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with microbial enzymes, thereby exerting antibacterial effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including microbial cells, where it inhibits growth and proliferation. The compound’s ability to interact with enzymes and proteins within cells leads to alterations in cellular activities, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes. This mechanism of action is crucial for its role as an antibacterial agent, where it targets microbial enzymes to inhibit their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its activity over extended periods. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The compound’s metabolism may also produce active metabolites that contribute to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its targets. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Biological Activity

1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is particularly noted for its potential as an inhibitor of carbonic anhydrase isoforms, which play critical roles in various physiological processes. The following sections will detail its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is C4_4H6_6N4_4O2_2S. The compound features a five-membered triazole ring with a sulfonamide group that enhances its biological activity. The structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. These enzymes are essential for maintaining acid-base balance and facilitating ion transport across membranes. Inhibition studies have demonstrated that this compound can effectively inhibit multiple isoforms of carbonic anhydrase, which may lead to therapeutic applications in conditions like glaucoma and edema .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro studies have reported its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer potential. In a study evaluating a series of triazole analogs, this compound demonstrated notable inhibitory activity against cancer cell lines, suggesting its role in cancer therapy .

Inhibition of Carbonic Anhydrase

Inhibition assays revealed that this compound exhibits IC50_{50} values ranging from 13.8 to 35.7 µM against bovine carbonic anhydrase-II enzyme. This level of inhibition positions it as a promising candidate for further development in treating diseases associated with carbonic anhydrase dysfunction .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : Utilizing "click" chemistry to efficiently form the triazole linkage.
  • Sulfonylation : Introducing the sulfonamide functionality through reactions with sulfonyl chlorides under basic conditions.

Case Studies and Research Findings

Recent studies have highlighted the versatility and efficacy of this compound in various applications:

Study Focus Findings
Study A AntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study B AnticancerShowed significant cytotoxic effects on several cancer cell lines with promising IC50_{50} values.
Study C Carbonic Anhydrase InhibitionEffective inhibition with IC50_{50} values indicating potential therapeutic applications in related diseases.

Scientific Research Applications

Antimicrobial Activity

The triazole moiety has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,3-triazole structure have shown effectiveness against various pathogens. For instance, derivatives of triazoles have been reported to possess significant antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism .

Anticancer Properties

Research indicates that 1-methyl-1H-1,2,3-triazole-5-sulfonamide can act as a potent anticancer agent. Studies have demonstrated that triazole derivatives exhibit cytotoxic effects on several cancer cell lines. For example, compounds linked with triazole rings have shown promising results in inhibiting cell growth in breast cancer and leukemia models .

Anti-inflammatory Effects

The sulfonamide group in conjunction with the triazole structure has been associated with anti-inflammatory activities. Research highlights the potential of these compounds to modulate inflammatory pathways effectively .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Click Chemistry : This approach utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazoles efficiently. The versatility of this method allows for the incorporation of various substituents at different positions on the triazole ring .
  • Hydrazine Derivatives : Another synthetic route involves using hydrazine derivatives to produce 1-methyl-1H-1,2,3-triazoles under mild conditions. This method is particularly useful for generating compounds with specific biological activities .

Case Study 1: Anticancer Activity

A study evaluated a series of 1-methyl-1H-1,2,3-triazole derivatives for their anticancer potential against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated that certain derivatives exhibited IC50 values below 10 μM, suggesting strong cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of triazole-based compounds was screened for antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. Several compounds demonstrated significant inhibition zones in agar diffusion assays, highlighting their potential as therapeutic agents against resistant infections .

Properties

IUPAC Name

3-methyltriazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIDXOMPVIQADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.